2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid
Description
Properties
IUPAC Name |
2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4S2/c18-14(19)8-21-12-6-5-9-3-1-2-4-10(9)11(12)7-13-15(20)17-16(22)23-13/h1-7H,8H2,(H,18,19)(H,17,20,22)/b13-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKFFRIUJUAYRL-QPEQYQDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=C3C(=O)NC(=S)S3)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=C\3/C(=O)NC(=S)S3)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazolidinone Ring Formation via Cyclocondensation
The thiazolidin-4-one core is synthesized through a cyclocondensation reaction between a semithiocarbazide intermediate and ethyl bromoacetate , as adapted from protocols for analogous thiazolidinones.
Procedure:
-
Semithiocarbazide Synthesis :
-
Cyclization to Thiazolidinone :
-
Combine semithiocarbazide (10 mmol) with ethyl bromoacetate (11 mmol) and anhydrous sodium acetate (catalyst) in ethanol.
-
Reflux at 75°C for 3–6 hours, monitored by TLC (ethyl acetate/hexane, 9:1).
-
Quench with ice water, filter the precipitate, and purify via column chromatography (ethyl acetate/hexane, 30:70).
-
Optimization Insights:
Naphthalene Functionalization
The naphthalene moiety is functionalized through Friedel-Crafts alkylation or nucleophilic aromatic substitution, depending on the substitution pattern.
Friedel-Crafts Alkylation Protocol:
-
Substrate Preparation :
-
Dissolve 2-naphthol (1.0 equiv) and paraformaldehyde (1.2 equiv) in acetic acid.
-
-
Reaction :
-
Add thiazolidinone-methyl bromide (1.1 equiv) and stir at 60°C for 12 hours.
-
Neutralize with NaHCO₃, extract with dichloromethane, and concentrate.
-
Key Considerations:
Acetic Acid Side Chain Introduction
The acetic acid moiety is introduced via Williamson ether synthesis or ester hydrolysis :
Williamson Ether Synthesis:
-
Etherification :
-
Ester Hydrolysis :
Purification and Characterization
Purification Techniques
Analytical Data
Yield Optimization Strategies
Reaction Parameter Screening
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–75°C | Maximizes cyclization rate without decomposition |
| Solvent | Ethanol | Balances solubility and reactivity |
| Catalyst | NaOAc (10 mol%) | Enhances ring closure efficiency |
Troubleshooting Common Issues
-
Low Cyclization Yield : Increase reaction time to 8 hours or use microwave-assisted synthesis.
-
Isomerization : Conduct reactions under nitrogen atmosphere to prevent (Z)→(E) isomerization.
Scalability and Industrial Considerations
Pilot-scale synthesis (100 g batch) requires:
-
Continuous Flow Reactors : To maintain temperature control during exothermic steps.
-
Crystallization Monitoring : Use in-line PAT (Process Analytical Technology) for real-time purity analysis.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound has been investigated for its biological activities, particularly in the context of enzyme inhibition and metabolic regulation:
- Aldose Reductase Inhibition : Studies have shown that this compound exhibits inhibitory effects on aldose reductase, an enzyme involved in the polyol pathway, which is significant in diabetic complications. The inhibition of this enzyme can potentially reduce the risk of diabetic neuropathy and retinopathy .
Antioxidant Properties
Research indicates that 2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid possesses antioxidant properties. This characteristic is crucial in protecting cells from oxidative stress, which can lead to various chronic diseases .
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the therapeutic potential of this compound:
- Anti-inflammatory Effects : Preliminary research suggests that the compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases.
Synthesis and Derivative Studies
The synthesis of this compound has led to the development of various derivatives that enhance its biological activity. Researchers are exploring modifications to improve efficacy and reduce potential side effects.
Case Study 1: Aldose Reductase Inhibition
A study conducted on diabetic rats demonstrated that administration of this compound resulted in a significant reduction in blood glucose levels and a decrease in sorbitol accumulation, indicating its potential as a therapeutic agent for diabetes management.
Case Study 2: Antioxidant Activity
In vitro experiments revealed that this compound effectively scavenges free radicals, thereby reducing oxidative stress markers in cultured cells. These findings support its application as a protective agent in oxidative stress-related conditions.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Biological Activities | Aldose reductase inhibition | Reduces risk of diabetic complications |
| Antioxidant Properties | Scavenges free radicals | Protects against oxidative stress |
| Pharmacological Studies | Potential anti-inflammatory effects | May treat inflammatory diseases |
| Synthesis and Derivative Studies | Development of more effective derivatives | Enhances biological activity |
Mechanism of Action
The mechanism of action of 2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can interact with active sites of enzymes, inhibiting their activity. The naphthalene moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features, molecular properties, and biological activities of 2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid and related compounds:
Key Comparisons
Structural Variations and Bioactivity
- The naphthalenyl-oxy-acetic acid moiety in the target compound distinguishes it from indole-based analogs (e.g., ), which exhibit antimicrobial properties due to the indole ring’s planar structure and hydrogen-bonding capability .
- The (Z)-configuration of the methylene bridge is conserved across analogs, as seen in and , and is essential for maintaining inhibitory activity against enzymes like aldose reductase .
Substituent Effects
- Electron-withdrawing groups (e.g., nitro in ) enhance anticancer activity by increasing electrophilicity and interaction with cellular targets .
- Bulky substituents (e.g., pyrazole-fluorophenyl in ) increase molecular weight and may reduce solubility but improve target specificity .
Synthetic Methods
- The target compound is synthesized via lithium hydroxide-mediated hydrolysis (), whereas indole derivatives () require acetic acid/sodium acetate reflux for cyclization .
- Thiophene- or pyrazole-containing analogs () often employ condensation reactions with aldehydes, highlighting divergent synthetic pathways .
Biological Targets The target compound’s aldose reductase inhibition contrasts with the anticancer focus of nitrobenzylidene derivatives () and the antimicrobial activity of indole-thiazolidinones () .
Research Findings and Implications
- Structure-Activity Relationship (SAR): Positional isomerism (e.g., 1-naphthalenyl vs. 2-naphthalenyl substitution) minimally affects molecular weight but significantly alters steric interactions, as seen in .
- Thermodynamic Stability: The (Z)-configuration in thiazolidinone derivatives is stabilized by intramolecular hydrogen bonding, as confirmed by X-ray crystallography in related studies .
- Clinical Potential: While the target compound is primarily a research biochemical, its analogs with fluorophenyl or pyrazole groups () show promise in kinase inhibition, warranting further preclinical evaluation .
Biological Activity
2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic acid (CAS Number: 260784-21-2) is a complex organic compound notable for its potential biological activities. The compound features a thiazolidine ring and a naphthalene moiety, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The IUPAC name of the compound is 2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid. Its molecular formula is with a molecular weight of 363.39 g/mol. The structure includes functional groups that are critical for its biological interactions, particularly the thiazolidine ring which may facilitate enzyme inhibition.
The biological activity of this compound primarily involves interaction with specific enzymes or receptors. The thiazolidine ring can bind to active sites on enzymes, potentially inhibiting their function. This interaction may lead to downstream effects in various biochemical pathways, making the compound a candidate for therapeutic applications in conditions such as cancer and inflammation.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with thiazolidine structures can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains, particularly Gram-negative bacteria. In vitro studies reveal that it can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, leading to bacterial cell death.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated in several models. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation, such as the NF-kB signaling pathway.
Research Findings and Case Studies
Q & A
Q. What are the established synthetic routes for 2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid?
The compound is typically synthesized via Knoevenagel condensation , where 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde reacts with 2,4-thiazolidinedione in acetic acid with sodium acetate as a catalyst. Subsequent functionalization with α-bromoalkyl aryl ketones in DMF and potassium hydroxide yields the final product . Alternative routes involve refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in DMF/acetic acid mixtures, followed by recrystallization .
Q. Which spectroscopic techniques are used for structural characterization?
1H/13C NMR identifies proton environments and carbon frameworks, while IR spectroscopy confirms functional groups (e.g., C=O, C=S). Mass spectrometry determines molecular weight and fragmentation patterns. X-ray crystallography resolves stereochemistry and tautomeric forms, critical for Z/E configuration assignments .
Q. What biological assays are commonly employed to evaluate its activity?
Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains. Anticancer potential is tested using MTT assays on cancer cell lines, and anti-inflammatory activity is measured through COX-2 inhibition or cytokine profiling. In vitro models prioritize cell permeability and metabolic stability .
Q. How is purity and stability assessed during synthesis?
HPLC with UV/Vis detection quantifies purity, while TLC monitors reaction progress. Stability studies under varying pH, temperature, and light conditions use accelerated degradation protocols. Recrystallization from DMF/acetic acid or ethanol improves purity .
Q. What solvents are compatible with this compound?
Polar aprotic solvents like DMF and acetic acid are preferred for synthesis due to their ability to dissolve intermediates and stabilize reactive species. Ethanol and diethyl ether are used for washing and recrystallization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Catalyst screening (e.g., sodium acetate vs. piperidine) and solvent optimization (DMF vs. acetic acid) enhance reaction efficiency. Adjusting molar ratios (e.g., excess oxocompounds) and reflux duration (2–5 hours) minimizes side products. Continuous flow reactors may improve scalability .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies arise from assay variability (e.g., cell line sensitivity, incubation time). Dose-response curves and metabolite profiling (LC-MS) clarify bioactivity. Comparative studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) reduce inter-lab variability .
Q. How can tautomerism in the thiazolidinone ring affect spectral interpretation?
The thioxo group enables thione-thiol tautomerism , complicating NMR assignments. Variable-temperature NMR in deuterated DMSO or DMF suppresses tautomeric interconversion. Computational DFT calculations predict dominant tautomers, validated by X-ray data .
Q. What structural modifications enhance bioactivity while maintaining stability?
Substituent variation at the naphthyl or thiazolidinone moieties (e.g., electron-withdrawing groups) improves target binding. Prodrug strategies (e.g., esterification of the acetic acid side chain) enhance bioavailability. SAR studies guide rational design .
Q. How are stereochemical ambiguities addressed in Z-configuration assignments?
NOESY NMR detects spatial proximity between the thiazolidinylidene methyl group and naphthyl protons. Single-crystal X-ray diffraction unambiguously confirms the Z-configuration, as seen in related thiazolidinone derivatives .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
